molecular formula C14H20N2O3S B3014850 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide CAS No. 922026-46-8

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Cat. No.: B3014850
CAS No.: 922026-46-8
M. Wt: 296.39
InChI Key: BEMGRMZGIPJKMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-oxo-1,2,3,4-tetrahydropyrimidines have been synthesized using a one-pot method. This involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .

Scientific Research Applications

Antimicrobial and Antifungal Activities

The synthesis of quaternary ammonium salts derived from N-sulfonates, including those related to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide, has been shown to possess antimicrobial and antifungal activities. These compounds were screened against Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating a range of activities, with some compounds exhibiting high activity against these pathogens (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis in Organic Synthesis

N-sulfonated derivatives have been employed as catalysts in organic synthesis, facilitating efficient chemical reactions. For example, novel nanosized N-sulfonated Brönsted acidic catalysts were used to promote the one-pot synthesis of hexahydroquinolines via one-pot four-component condensation, offering excellent yields in short reaction times and with the ability to be reused several times without significant loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Synthesis of Heterocyclic Compounds

The compound has been involved in the synthesis of heterocyclic compounds, such as tetrahydroquinolines and indolines, via sulfonamide-trapping reactions of thermally generated benzynes. This methodology offers a path to saturated heterocycles with potential applications in medicinal chemistry and material science (Wang, Zheng, & Hoye, 2018).

Vasodilatory Activity

Derivatives of this compound have been synthesized and evaluated for vasodilatory activity. These studies aim to develop new therapeutic agents for cardiovascular diseases, with some compounds demonstrating activities comparable to diltiazem, a clinically used cardiovascular drug (Morikawa, Sone, & Asano, 1989).

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-4-16-13-7-6-12(15-20(18,19)10(2)3)9-11(13)5-8-14(16)17/h6-7,9-10,15H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMGRMZGIPJKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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